tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate
Description
tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate is a bicyclic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methylamino substituent at the 5-position of the isoindoline core. The molecular formula of the target compound can be inferred as C₁₄H₂₂N₂O₂, with a molecular weight of approximately 262.34 g/mol (calculated from analogs in and ) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the methylamino group may influence bioactivity and metabolic stability compared to primary amines or other substituents.
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 5-(methylamino)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-10-5-6-12(15-4)7-11(10)9-16/h10-12,15H,5-9H2,1-4H3 |
InChI Key |
OGQOGEGOIVBPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)NC |
Origin of Product |
United States |
Preparation Methods
Construction of Octahydro-2H-isoindole Core
The bicyclic octahydroisoindole nucleus can be synthesized via:
- Cyclization of suitable amino acid derivatives or cyclic amines , often starting from piperidine or related saturated nitrogen heterocycles.
- Intramolecular cyclization reactions involving amine and carboxylate functionalities to form the bicyclic ring system.
- Hydrogenation of isoindole precursors to obtain the saturated octahydro derivative.
These methods are well-documented in heterocyclic synthesis literature but require optimization to maintain functional group integrity.
Representative Preparation Protocol (Based on Analogous Compounds)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Formation of bicyclic core | Cyclization of amino acid derivative or piperidine precursor under acidic or basic catalysis | Variable | Requires stereochemical control |
| 2. Amination at 5-position | Reaction with methylamine or reductive amination using formaldehyde and methylamine | 70-85% | Purification by chromatography |
| 3. Boc protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine, THF, 0–25 °C, 6–24 h | 80–94% | Purification by silica gel chromatography |
Detailed Research Findings and Data Tables
Boc Protection Reaction Data (Adapted from Related Literature)
*Yield above 100% may indicate purity or measurement variations.
Amination Reaction Conditions (Generalized)
| Entry | Electrophile | Nucleophile | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-Halo-octahydro-isoindole | Methylamine | THF | 25 °C | 16 h | 80 | Nucleophilic substitution |
| 2 | 5-Formyl-octahydro-isoindole | Methylamine + NaBH3CN | MeOH | 0–25 °C | 12 h | 75 | Reductive amination |
Notes on Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using gradients of hexane/ethyl acetate or heptane/ethyl acetate.
- Characterization methods include 1H-NMR, 13C-NMR, LC-MS, and elemental analysis to confirm structure and purity.
- Storage under inert atmosphere and low temperature is recommended to maintain compound stability.
Chemical Reactions Analysis
tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. It can serve as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. The presence of the methylamino group enhances its ability to interact with biological targets, making it a candidate for further development.
Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of isoindole compounds exhibit neuroprotective properties. For example, compounds similar to tert-butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress . This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science
The compound's structural characteristics make it suitable for incorporation into polymer matrices. Its use in creating biodegradable materials is particularly noteworthy, as sustainability becomes increasingly important in material science.
Case Study: Biodegradable Polymers
Studies have explored the incorporation of isoindole derivatives into poly(lactic acid) (PLA) and other biodegradable polymers. These materials have demonstrated improved mechanical properties and degradation rates, making them suitable for applications in packaging and biomedical devices . The ability to tailor the degradation profile is crucial for applications such as drug delivery systems.
Synthetic Organic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations allows chemists to develop complex molecules efficiently.
Case Study: Synthesis of Alkaloids
The compound has been utilized in the synthesis of various alkaloid structures, which are known for their diverse biological activities. For instance, its application in synthesizing compounds with anti-cancer properties has been documented, showcasing its role as a key building block in drug discovery .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl 5-aminoisoindoline-2-carboxylate (CAS 264916-06-5)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.30 g/mol
- Key Differences: The primary amino group at the 5-position increases polarity (TPSA: ~64 Ų) compared to the methylamino derivative. This compound’s stability in acidic conditions may be lower due to the unprotected primary amine, as seen in , where similar Boc-protected amines degraded in simulated gastric fluid .
tert-Butyl 5-oxohexahydro-1H-isoindole-2-carboxylate (CAS 203661-68-1)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 233.28 g/mol
- Key Differences: The ketone (oxo) group at position 5 introduces electrophilic reactivity, making it suitable for condensation or reduction reactions. This contrasts with the nucleophilic methylamino group in the target compound, which could participate in alkylation or acylation .
tert-Butyl 5-bromoisoindoline-2-carboxylate (CAS 893566-75-1)
- Molecular Formula: C₁₃H₁₆BrNO₂
- Molecular Weight : 314.18 g/mol
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
¹Topological polar surface area (TPSA) estimated using analogs in .
²logP values inferred from substituent contributions.
Stability and Degradation Pathways
Compounds like 1a and 1b in (Boc-protected oxazolidinones) degraded in simulated gastric fluid due to acidic cleavage of the Boc group or oxazolidinone ring . The target compound’s methylamino group, being less nucleophilic than a primary amine, may confer greater stability under similar conditions.
Biological Activity
tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate is a synthetic compound with a complex molecular structure that suggests potential biological activities. Its molecular formula is with a molecular weight of approximately 254.37 g/mol . This compound features a tert-butyl group, a methylamino substituent, and an octahydro-2H-isoindole core, which are indicative of its reactivity and potential interactions within biological systems.
The compound exhibits moderate solubility in organic solvents, which can influence its bioavailability and pharmacokinetics. The presence of the carboxylate group in its structure allows for various chemical reactions that may enhance its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit significant pharmacological properties, particularly in the following areas:
- Neurochemical Effects : Preliminary studies suggest that this compound may influence neurochemical pathways, although specific biological assays are necessary to confirm these effects.
- Antitumor Activity : Compounds with similar structures have been studied for their potential antitumor effects. For instance, derivatives of isoindole compounds have shown promise in inhibiting cancer cell growth and inducing apoptosis in several cancer cell lines .
Case Studies
- Anticancer Properties : A study on structurally related compounds revealed that certain isoindole derivatives inhibited the growth of cancer cells while sparing non-tumorigenic cells. These compounds were assessed for their ability to disrupt microtubule dynamics, which is critical in cancer cell proliferation .
- Neuroprotective Effects : In vitro assays indicated that similar compounds could modulate neurotransmitter levels, suggesting a potential neuroprotective role. However, direct studies on this compound are still required to establish its efficacy .
Interaction Studies
The biological activity of this compound may be evaluated through interaction studies focusing on its binding affinities with various biological targets such as enzymes and receptors. Techniques employed in these studies typically include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters of binding.
These methods are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for potential therapeutic applications.
Comparison with Related Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-butyl 5-aminooctahydroisoindole-2-carboxylate | 1936000-06-4 | Lacks methylamino group; potential for different activity |
| tert-butyl 5-(hydroxymethyl)octahydroisoindole-2-carboxylate | 23565424 | Hydroxymethyl group may influence solubility |
| tert-butyl 5-(dimethylamino)octahydroisoindole-2-carboxylate | 1221439-83-3 | Dimethylamino group could enhance lipophilicity |
These comparisons highlight variations in substituents that can significantly affect chemical behavior and biological activity, showcasing the uniqueness of this compound within this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
